molecular formula C11H10F3N3O B3085227 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine CAS No. 1152841-84-3

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine

Cat. No.: B3085227
CAS No.: 1152841-84-3
M. Wt: 257.21 g/mol
InChI Key: ZSWQEGDFUDMPAP-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 4-(trifluoromethoxy)benzyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogues .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)18-10-3-1-8(2-4-10)6-17-7-9(15)5-16-17/h1-5,7H,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWQEGDFUDMPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine typically involves several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethoxyphenyl group. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine is a chemical compound featuring a trifluoromethoxy group attached to a phenyl ring, connected to a pyrazol-4-amine moiety. This combination gives the molecule distinct chemical and physical properties, making it of interest in scientific research.

Overview

  • CAS Number: 1152841-84-3
  • Molecular Formula: C11H10F3N3O
  • Molecular Weight: 257.21 g/mol

Scientific Research Applications

This compound is used in several scientific research applications:

  • Chemistry: It serves as a building block in synthesizing more complex molecules, especially in developing pharmaceuticals and agrochemicals.
  • Biology: The compound is studied for its potential biological activities, such as its interactions with enzymes and receptors.
  • Medicine: It is investigated for potential therapeutic effects and its use as a lead compound in drug discovery.
  • Industry: It is used in developing materials with specific properties, including polymers and coatings.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  • Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.
  • Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, reacting with boronic acids in the presence of a palladium catalyst to form biaryl compounds. Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents, and reducing agents. The products formed depend on the specific reagents and conditions used.

Synonyms

This compound is also known by other names :

  • This compound
  • 1H-Pyrazol-4-amine, 1-[[4-(trifluoromethoxy)phenyl]methyl]-
  • 1-{[4-(trifluoromethoxy)phenyl]methyl}pyrazol-4-amine
  • 1-{[[4-(三氟甲氧基)苯基]甲基}-1H-吡唑-4-胺
  • 1-(4-(Trifluoromethoxy)benzyl)-1H-pyrazol-3-amine
  • 1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-3-amine
  • 1-{[4-(trifluoromethoxy)phenyl]methyl}pyrazol-3-amine

Mechanism of Action

The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors by forming hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Substituent Electronic Effects

  • Trifluoromethoxy (-OCF₃) vs.
  • Halogenated Derivatives (Cl/F): Compounds with chloro/fluoro substituents () exhibit higher polarity, which may reduce cell membrane permeability compared to the target’s -OCF₃ group .
  • Methoxy (-OCH₃) vs. Trifluoromethoxy (-OCF₃): Methoxy groups () are electron-donating, increasing solubility but reducing metabolic stability relative to -OCF₃ .

Steric and Conformational Considerations

  • Benzyl vs.
  • Substituent Position: Para-substituted benzyl groups (target) minimize steric hindrance compared to meta-substituted derivatives (), favoring interactions with planar active sites .

Biological Activity

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine (CAS No. 1152841-84-3) is a compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of the trifluoromethoxy group in conjunction with the pyrazol-4-amine moiety suggests a promising profile for various applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H10F3N3OC_{11}H_{10}F_{3}N_{3}O with a molecular weight of 257.21 g/mol. Its predicted boiling point is approximately 361.9 °C, and it has a density of about 1.38 g/cm³ . The pKa value of 3.44 indicates that it is likely to exist primarily in its protonated form in physiological conditions, which can influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of the Trifluoromethoxy Group : This is generally done via nucleophilic substitution using trifluoromethoxyphenyl halides.
  • Final Coupling : The pyrazole ring is coupled with the trifluoromethoxy group using coupling reagents like palladium catalysts in reactions such as Suzuki-Miyaura coupling.

Antiviral Potential

Recent studies have explored the biological activities of compounds similar to this compound, particularly their antiviral properties. For instance, derivatives containing trifluoromethyl groups have shown significant inhibitory effects against viral RNA polymerases, suggesting that similar mechanisms may be applicable to this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the trifluoromethoxy group significantly enhances the interaction with biological targets, potentially increasing binding affinity and specificity for receptors involved in viral replication processes .

Case Studies

Several case studies have highlighted the biological implications of compounds related to this compound:

Case Study 1: Antiviral Activity

A study investigating a series of substituted pyrazoles demonstrated that compounds with similar structural features exhibited EC50 values ranging from 7.17 µM to over 100 µM against influenza virus infections, indicating promising antiviral activity .

Case Study 2: Enzyme Inhibition

Research on pyrazole derivatives targeting calcium-sensing receptors revealed that modifications at specific positions significantly affected their efficacy as calcimimetics, suggesting that fine-tuning the structure could yield compounds with enhanced biological activity .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with related compounds:

Compound NameFunctional GroupsBiological ActivityReference
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amineTrifluoromethylModerate antiviral activity
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amineTert-butylEnhanced reactivity

Q & A

Basic Synthesis and Optimization

Q: What are the key synthetic routes for preparing 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine, and how can reaction conditions be optimized? A: The compound is typically synthesized via multi-step protocols involving cyclocondensation, hydrogenation, and purification. For example, intermediates like 1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine can be synthesized by reacting precursors (e.g., nitro-pyrazole derivatives) with 4-(trifluoromethoxy)benzyl halides under reflux conditions. Optimization involves:

  • Catalyst selection : Use of HATU ( ) or phosphorous oxychloride ( ) to enhance coupling efficiency.
  • Solvent systems : Polar aprotic solvents like DMF or ethanol improve yield and purity ( ).
  • Temperature control : Maintaining 120°C during cyclocondensation ensures complete reaction ( ).
    Post-synthesis, column chromatography ( ) or crystallization () is critical for purification.

Advanced Characterization Techniques

Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity? A:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns, particularly the trifluoromethoxy group (δ ~145–150 ppm for 19^{19}F coupling) ( ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 310.75 for ).
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV-active visualization ().
    For advanced analysis, single-crystal X-ray diffraction (SC-XRD) resolves stereoelectronic effects ().

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the pharmacological potential of this compound? A:

  • Target identification : Use molecular docking to predict interactions with receptors (e.g., antimicrobial targets like PqsR in Pseudomonas aeruginosa biofilms; ).
  • In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or cytotoxicity using cell lines ().
  • Mechanistic studies : Surface plasmon resonance (SPR) quantifies binding affinities to biological targets ().

Structural and Crystallographic Analysis

Q: What methodologies are employed to determine the crystal structure and intermolecular interactions of this compound? A:

  • SC-XRD : Data collection at 173 K () using diffractometers (e.g., Bruker SMART APEXII) with graphite-monochromated radiation. Refinement via SHELXL ( ) achieves R-factors <0.08 ().
  • Hydrogen bonding analysis : Graph set analysis () identifies motifs like N–H···N or C–H···O interactions, critical for lattice stability.
  • Thermal parameters : Anisotropic displacement parameters refine atomic positions, revealing steric effects from the trifluoromethoxy group ().

Computational Modeling and SAR Studies

Q: How can computational tools elucidate structure-activity relationships (SAR) for derivatives of this compound? A:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactive sites (e.g., pyrazole-NH2_2 as a nucleophile; ).
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., ATF6α inhibition; ) using force fields like AMBER.
  • QSAR models : Correlate substituent effects (e.g., trifluoromethoxy vs. methoxy) with bioactivity ().

Challenges in Reaction Scale-Up

Q: What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated? A:

  • Byproduct formation : Excess trifluoromethoxybenzyl halide may lead to di-alkylated impurities. Mitigation: Stepwise addition of reagents ( ).
  • Low yields in hydrogenation : Catalytic hydrogenation of nitro groups (e.g., ) requires Pd/C or Raney Ni under controlled H2_2 pressure (3–5 atm).
  • Purification difficulties : High lipophilicity complicates crystallization. Solution: Use mixed solvents (e.g., ethanol/water; ).

Advanced Applications in Drug Discovery

Q: What strategies are used to optimize this compound’s pharmacokinetic (PK) properties for therapeutic use? A:

  • Lipophilicity adjustment : Introduce polar groups (e.g., morpholine; ) to enhance solubility.
  • Metabolic stability : Replace labile groups (e.g., methyl with cyclopropyl; ) to reduce CYP450-mediated degradation.
  • In vivo efficacy : Pharmacokinetic-pharmacodynamic (PK-PD) modeling in rodent models predicts dose-response relationships ().

Contradictions in Reported Bioactivity

Q: How should researchers address discrepancies in published biological data for this compound? A:

  • Assay standardization : Validate protocols using positive controls (e.g., tobramycin for antimicrobial assays; ).
  • Batch variability : Characterize impurities via HPLC-MS; even 5% contaminants (e.g., de-aminated byproducts) can skew results ().
  • Target selectivity : Use CRISPR-edited cell lines to confirm on-target effects ().

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in laboratory settings? A:

  • Personal protective equipment (PPE) : Nitrile gloves and fume hoods prevent dermal/ inhalation exposure ().
  • Waste disposal : Neutralize acidic/basic byproducts before disposal ().
  • First aid : Immediate rinsing with water for eye/skin contact ().

Future Research Directions

Q: What unexplored research avenues exist for this compound? A:

  • Polypharmacology : Screen for dual-target activity (e.g., kinase and GPCR inhibition; ).
  • Nanoparticle delivery : Encapsulate in PLGA nanoparticles to enhance bioavailability ().
  • Crystallographic databases : Deposit SC-XRD data in the Cambridge Structural Database (CSD) for community access ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine

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